

Pterostilbene-Isothiocyanate: A Technical Guide to its Anti-Proliferative Mechanisms

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Compound of Interest

Compound Name: Pterostilbene-isothiocyanate

Cat. No.: B12373282

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Introduction

Pterostilbene-isothiocyanate (PTER-ITC) is a novel hybrid compound synthesized by conjugating an isothiocyanate moiety to the backbone of pterostilbene, a naturally occurring analog of resveratrol. This modification has been shown to enhance the anti-proliferative and pro-apoptotic activities of the parent compound, making PTER-ITC a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the initial studies on the anti-proliferative effects of PTER-ITC, focusing on its impact on various cancer cell lines, the underlying signaling pathways, and detailed experimental protocols for replication and further investigation.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of PTER-ITC has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these initial studies, including the half-maximal inhibitory concentration (IC₅₀) values, the induction of apoptosis, and the effects on cell cycle distribution.

Table 1: IC₅₀ Values of **Pterostilbene-Isothiocyanate** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
MG-63	Osteosarcoma	34.67	[1]
LNCaP	Prostate Cancer (Androgen-Responsive)	40 ± 1.12	[2]
PC-3	Prostate Cancer (Androgen-Independent)	45 ± 1.50	[2]
TR/MCF-7	Breast Cancer (Tamoxifen-Resistant)	37.21	[3]
5-FUR/MDA-MB 231	Breast Cancer (5-Fluorouracil-Resistant)	47.00	[3]

Table 2: Induction of Apoptosis by **Pterostilbene-Isothiocyanate** in Prostate Cancer Cells

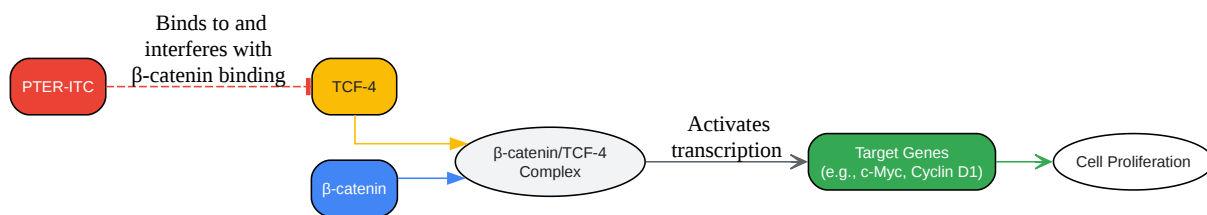
Cell Line	Treatment (24h)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Reference
PC-3	20 μM PTER-ITC	~44	~12	[2]
PC-3	40 μM PTER-ITC	~68	~16	[2]

Table 3: Effect of **Pterostilbene-Isothiocyanate** on Cell Cycle Distribution in Prostate Cancer Cells

Cell Line	Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Reference
PC-3	Control	55.3 ± 2.1	30.1 ± 1.5	14.6 ± 0.9	[4]
PC-3	10 µM PTER-ITC	50.2 ± 1.8	28.5 ± 1.2	21.3 ± 1.1	[4]
PC-3	20 µM PTER-ITC	45.1 ± 1.5	25.3 ± 1.0	29.6 ± 1.3	[4]
LNCaP	Control	60.2 ± 2.5	25.4 ± 1.3	14.4 ± 0.8	[4]
LNCaP	10 µM PTER-ITC	54.3 ± 2.0	22.1 ± 1.1	23.6 ± 1.2	[4]
LNCaP	20 µM PTER-ITC	48.7 ± 1.8	18.9 ± 0.9	32.4 ± 1.5	[4]

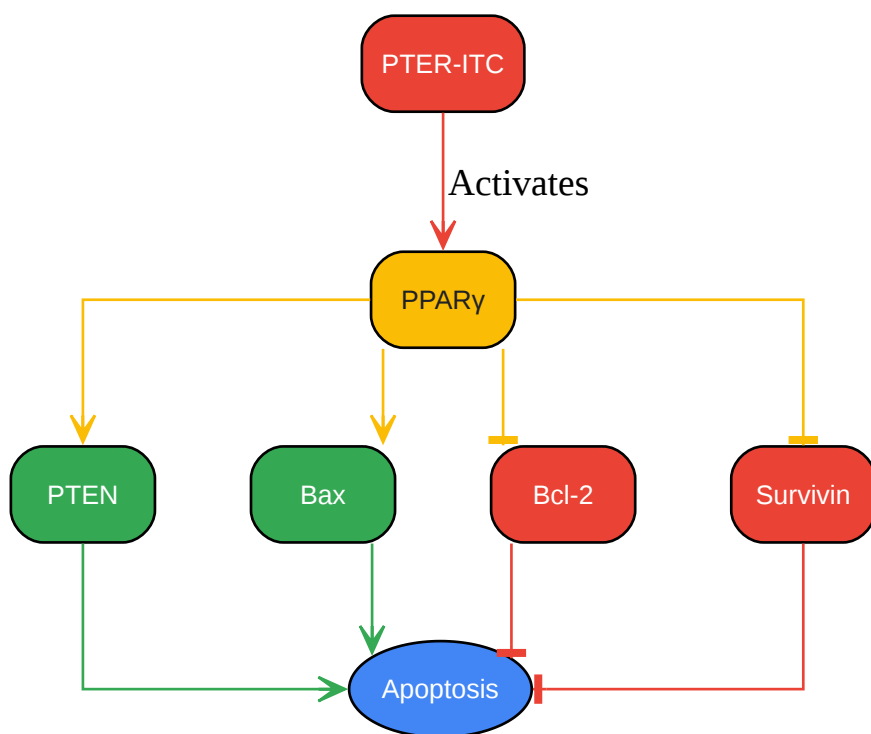
Signaling Pathways Modulated by Pterostilbene-Isothiocyanate

PTER-ITC exerts its anti-proliferative effects by modulating several key signaling pathways implicated in cancer cell growth, survival, and metastasis. The following diagrams illustrate the mechanisms of action of PTER-ITC on these pathways.



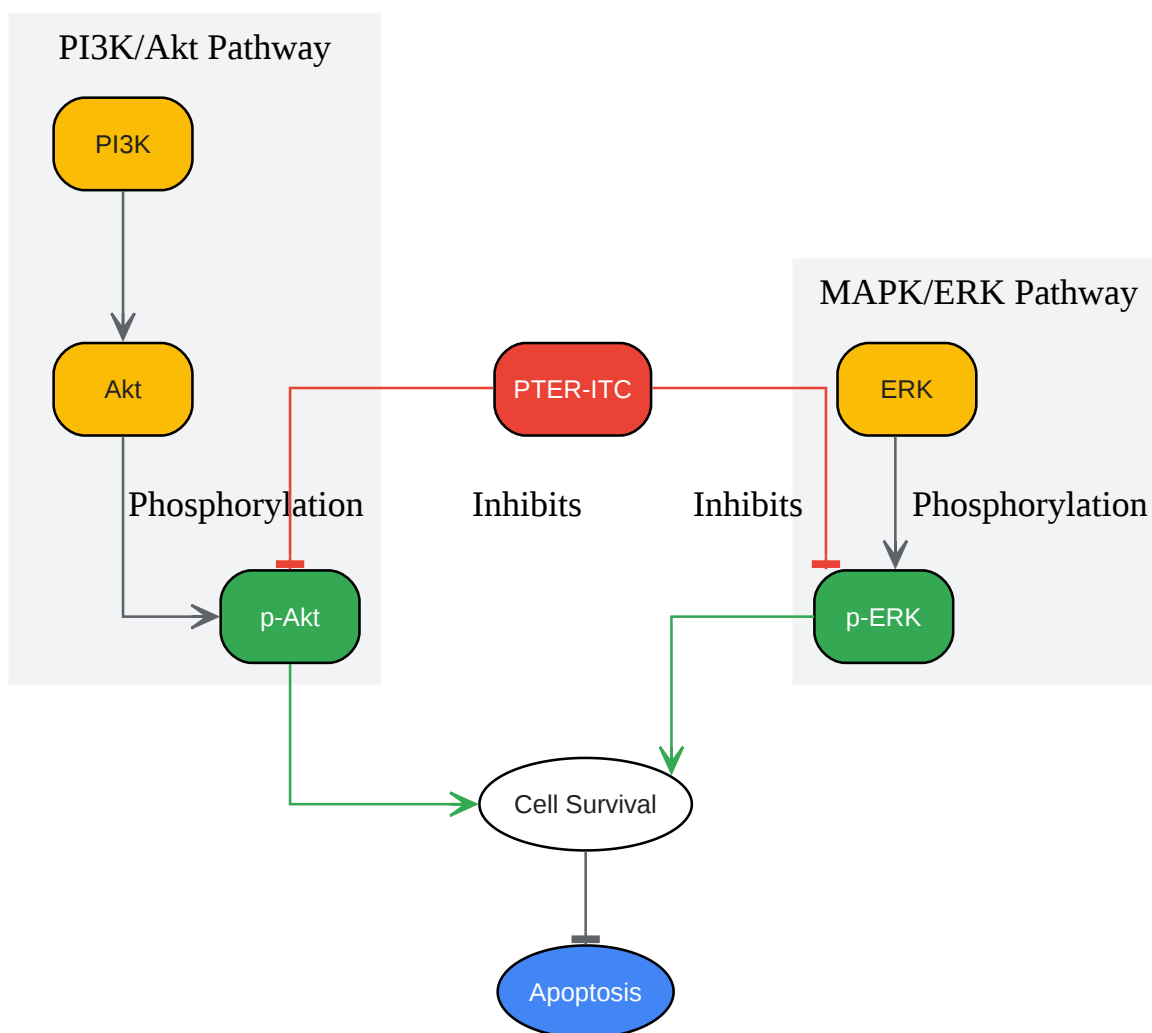
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PTER-ITC abrogates the β -catenin/TCF-4 interaction.



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PTER-ITC induces apoptosis via PPAR γ activation.



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